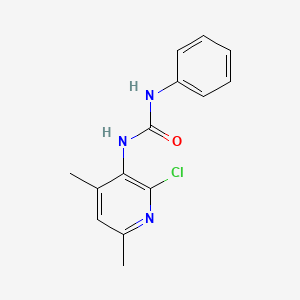

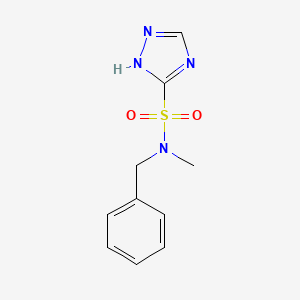

![molecular formula C14H17N5S B5568079 5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of 1,2,4-triazoles, heterocyclic compounds that have garnered attention for their wide range of biological activities and low toxicity. These compounds are especially interesting for their structural features and the synthesis possibilities they offer for creating derivatives with potential as biologically active substances.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multistep reaction sequences, starting from simple precursors like pyridine or cyclohexane derivatives. For instance, one study describes the synthesis of triazole derivatives by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize Schiff bases (Singh & Kandel, 2013).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study highlighted the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, which were then evaluated for their antimicrobial activities. Compounds similar to "5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol" showed promising results, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Pharmacological Studies

Another study involved the synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, examining their antimicrobial and antitubercular activities. This research presents a significant step forward in understanding the pharmacological potentials of triazole derivatives (Dave et al., 2007).

Biological Activity of Spiro Derivatives

The synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines and their biological activity were explored. The study found selective proliferative activity on cell cultures, highlighting the potential therapeutic applications of compounds with structural similarities to "5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol" (Kalinina et al., 2015).

Antitumor Substances Synthesis

Research focused on synthesizing new derivatives for potential antitumor substances, including those related to the triazole family. This investigation opens up avenues for the development of novel antitumor agents, showcasing the compound's relevance in cancer research (Saidov et al., 2014).

Corrosion Inhibition Studies

A study on Schiff’s bases of pyridyl substituted triazoles demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application suggests that triazole derivatives, including "5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol," could be valuable in industrial processes to prevent corrosion (Ansari et al., 2014).

Propriétés

IUPAC Name |

3-cyclohexyl-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5S/c20-14-18-17-13(12-6-2-1-3-7-12)19(14)16-10-11-5-4-8-15-9-11/h4-5,8-10,12H,1-3,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNNKLDGGAAOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)